(2H-1,3-Benzodioxol-4-yl)methanethiol
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Overview
Description
(2H-1,3-Benzodioxol-4-yl)methanethiol is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . It is characterized by a benzodioxole ring attached to a methanethiol group. This compound is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodioxol-4-yl)methanethiol typically involves the reaction of 4-(bromomethyl)-1,3-benzodioxole with thiourea, followed by hydrolysis . The reaction conditions generally include:
Reagents: 4-(bromomethyl)-1,3-benzodioxole, thiourea
Solvents: Methanol, water
Temperature: Reflux conditions
Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-Benzodioxol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Disulfides, sulfonic acids
Substitution Products: Thioethers, thioesters
Scientific Research Applications
(2H-1,3-Benzodioxol-4-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2H-1,3-Benzodioxol-4-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity and cellular processes. Additionally, the benzodioxole ring may interact with specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 4-(2H-1,3-Benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-2,5-dihydro-1,2-oxazol-5-imine
Uniqueness
(2H-1,3-Benzodioxol-4-yl)methanethiol is unique due to its specific combination of a benzodioxole ring and a methanethiol group. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other benzodioxole derivatives.
Properties
Molecular Formula |
C8H8O2S |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1,3-benzodioxol-4-ylmethanethiol |
InChI |
InChI=1S/C8H8O2S/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,11H,4-5H2 |
InChI Key |
VXYVZJWLPVTLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CS |
Origin of Product |
United States |
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